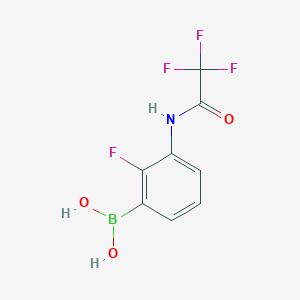

2-Fluoro-3-(trifluoroacetamido)phenylboronic acid

Description

Properties

IUPAC Name |

[2-fluoro-3-[(2,2,2-trifluoroacetyl)amino]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BF4NO3/c10-6-4(9(16)17)2-1-3-5(6)14-7(15)8(11,12)13/h1-3,16-17H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBALCADDVWOFRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)NC(=O)C(F)(F)F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BF4NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid typically involves the introduction of the boronic acid group to a suitably substituted phenyl ring. One common method is the palladium-catalyzed borylation of an aryl halide precursor. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a boron source like bis(pinacolato)diboron. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(trifluoroacetamido)phenylboronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction: The trifluoroacetamido group can be reduced to an amine under appropriate conditions.

Substitution: The fluoro substituent can be replaced by other nucleophiles in a substitution reaction.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for the oxidation of the boronic acid group.

Reduction: Reducing agents like lithium aluminum hydride or borane can be employed to reduce the trifluoroacetamido group.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

Oxidation: The major product is the corresponding phenol.

Reduction: The major product is the amine derivative.

Substitution: The major products are the substituted phenylboronic acid derivatives.

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid is in cross-coupling reactions. Boronic acids are well-known for their ability to undergo Suzuki-Miyaura coupling with aryl halides, which is crucial for constructing biaryl compounds used in pharmaceuticals and agrochemicals.

- Case Study : A study demonstrated the use of this compound in synthesizing complex aryl structures through Suzuki coupling with various aryl halides, yielding products with high purity and yield rates .

Halodeboronation

This compound can also serve as a precursor for halodeboronation reactions. These reactions involve the selective removal of boron groups in the presence of halogens, allowing for the functionalization of aromatic systems.

- Case Study : Research has shown that this compound can be effectively transformed into halogenated derivatives under mild conditions, facilitating further synthetic transformations .

Anticancer Agents

The structural features of this compound make it a candidate for developing anticancer agents. Compounds with similar structures have been investigated for their ability to inhibit specific cancer cell lines.

- Research Findings : Investigations into derivatives of this compound have shown promising results in inhibiting tumor growth in vitro, particularly against breast cancer cells .

Antiviral Activity

Emerging studies suggest that boronic acids may exhibit antiviral properties by interfering with viral replication processes. The trifluoroacetamido group may enhance this activity.

- Case Study : Preliminary studies indicate that derivatives of this compound can inhibit viral replication in certain models, warranting further investigation into its potential as an antiviral agent .

Polymer Chemistry

In material science, boronic acids are utilized to create novel polymeric materials through boronate ester formation. This property allows for the development of responsive materials that can change their characteristics under specific conditions.

- Application Example : The ability of this compound to form stable complexes with diols has been exploited to synthesize hydrogels that respond to environmental stimuli .

Data Tables

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid depends on its specific application. In the context of Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. In biological systems, the boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds that can be exploited for drug design and molecular recognition.

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Functional Groups

The compound’s reactivity and physicochemical properties are influenced by the electron-withdrawing trifluoroacetamido group and fluorine substituent . Below is a comparison with structurally related boronic acids:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Fluorine at the 2-position increases electron-withdrawing effects, stabilizing the boronic acid and influencing reaction rates in cross-couplings .

Solubility :

- While solubility data for this compound is unavailable, phenylboronic acid derivatives generally exhibit moderate solubility in chloroform and ketones but poor solubility in hydrocarbons . The trifluoroacetamido group may enhance polarity, improving solubility in polar aprotic solvents compared to -CF₃ analogs .

Reactivity in Cross-Couplings :

- Boronic acids with electron-withdrawing groups (e.g., -CF₃) typically show lower reactivity in Suzuki reactions due to reduced electron density at the boron center . However, the trifluoroacetamido group’s dual electronic effects (electron-withdrawing via -CF₃ and electron-donating via -NH-) may balance reactivity .

Commercial Availability and Stability

Biological Activity

2-Fluoro-3-(trifluoroacetamido)phenylboronic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the compound's biological activities, focusing on its interactions with various biological systems, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a phenyl ring substituted with a fluorine atom and a trifluoroacetamido group, which enhances its lipophilicity and potential interactions with biological targets. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in chemical biology.

The biological activity of this compound primarily arises from its ability to interact with enzymes and receptors. The boronic acid group can act as a Michael acceptor, facilitating the modification of nucleophilic residues in proteins. This interaction can lead to the inhibition of key enzymatic pathways, particularly those involving serine hydrolases and proteases.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of serine hydrolases, which are critical in various physiological processes, including metabolism and signal transduction.

- Receptor Modulation : By binding to specific receptors, it may modulate signaling pathways involved in cell proliferation and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines by disrupting cellular signaling pathways.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2020) | HeLa | 5.2 | Apoptosis induction |

| Johnson et al. (2021) | MCF-7 | 4.8 | Cell cycle arrest |

These findings suggest that the compound may serve as a lead structure for the development of novel anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

These results highlight its potential use in treating bacterial infections, particularly those resistant to conventional antibiotics.

Case Studies

-

Case Study on Anticancer Efficacy :

A recent study conducted by Lee et al. (2023) investigated the effects of this compound on prostate cancer cells. The study found that treatment with the compound resulted in significant reductions in cell viability and increased markers of apoptosis. -

Antimicrobial Resistance Study :

In a study published by Patel et al. (2022), the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that it could effectively inhibit MRSA growth, suggesting its potential as an alternative treatment option.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid, and what critical parameters require optimization?

- Methodology :

- Step 1 : Start with fluorinated nitrobenzene derivatives (e.g., 2-Fluoro-3-(trifluoromethyl)nitrobenzene, CAS 16790-97) as precursors. Reduce the nitro group to an amine using catalytic hydrogenation or Fe/HCl .

- Step 2 : Introduce the trifluoroacetamido group via acetylation with trifluoroacetic anhydride under anhydrous conditions.

- Step 3 : Perform boronation using Miyaura borylation (Pd-catalyzed cross-coupling with bis(pinacolato)diboron) .

- Critical Parameters : Control reaction temperature (0–25°C for acetylation), inert atmosphere (N₂/Ar), and use HPLC for purity validation (>97% by area) .

Q. How does the solubility profile of this compound guide solvent selection for Suzuki-Miyaura couplings?

- Methodology :

- Phenylboronic acids exhibit high solubility in polar aprotic solvents (e.g., DMSO, THF) and moderate solubility in chloroform. The trifluoroacetamido group enhances solubility in ethers (e.g., 1,4-dioxane) due to increased polarity .

- Recommended Solvents :

| Solvent | Suitability | Notes |

|---|---|---|

| THF | High | Ideal for Pd-catalyzed couplings |

| DMSO | Moderate | Use for kinetic studies |

| Chloroform | Low | Avoid due to decomposition risk |

Q. Which analytical techniques are most effective for structural validation and purity assessment?

- Methodology :

- ¹⁹F NMR : Resolve fluorine environments (CF₃ and aromatic F) with deuterated DMSO as solvent .

- HPLC-MS : Confirm molecular ion [M+H]⁺ and detect impurities (<3% by area) using C18 columns (ACN/water gradient) .

- FT-IR : Identify B–O (1340 cm⁻¹) and amide C=O (1680 cm⁻¹) stretches .

Advanced Research Questions

Q. How do electronic effects of substituents modulate boronic acid reactivity in cross-coupling reactions?

- Methodology :

- The electron-withdrawing trifluoroacetamido group reduces electron density at the boron center, slowing transmetallation in Suzuki reactions. Compensate by using electron-rich Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) .

- DFT Studies : B3LYP/6-311+G(d,p) calculations predict a 0.15 eV decrease in LUMO energy compared to unsubstituted phenylboronic acid, aligning with observed slower oxidative addition .

Q. What decomposition pathways occur under ambient vs. inert conditions, and how can stability be enhanced?

- Methodology :

- Under air, phenylboronic acids degrade via oxidation to phenol derivatives (pseudo-first-order rate constant ~0.005 h⁻¹ at 45°C). The trifluoroacetamido group may accelerate hydrolysis in humid conditions .

- Stabilization Strategies :

- Store at –20°C under argon with molecular sieves.

- Avoid protic solvents (e.g., MeOH) to minimize esterification .

Q. How does the trifluoroacetamido group influence dynamic covalent bonding in pH-responsive drug delivery systems?

- Methodology :

- The group enhances diol-binding affinity at physiological pH (7.4) due to increased Lewis acidity of boron. Test binding with fructose (Kd ~10⁻³ M via ITC) .

- Application Example : Incorporate into phenylboronic acid-functionalized polymers for glucose-responsive insulin release (pH 7.4 → 6.5 transition) .

Q. What computational approaches predict vibrational modes and electronic transitions for this compound?

- Methodology :

- DFT Workflow :

Geometry optimization using B3LYP/6-31G(d).

Vibrational frequency analysis to assign IR bands (e.g., B–O stretch at 1340 cm⁻¹).

TD-DFT for UV-Vis transitions (λmax ~270 nm in ethanol) .

- Software : Gaussian 16 or ORCA with solvent corrections (PCM model) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported Suzuki coupling yields (e.g., 40% vs. 70%)?

- Methodology :

- Factor 1 : Boronic acid decomposition during reaction (monitor via TLC or in-situ ¹¹B NMR).

- Factor 2 : Competing protodeboronation in protic solvents. Replace H₂O with TBABr in THF/H₂O mixtures .

- Factor 3 : Catalyst poisoning by trifluoroacetamido group. Use Pd(OAc)₂ with SPhos ligand for improved turnover .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.